molecular formula C9H12N2O3 B6322198 3-(3-Amino-4-nitrophenyl)-1-propanol CAS No. 849235-84-3

3-(3-Amino-4-nitrophenyl)-1-propanol

Cat. No. B6322198
CAS RN: 849235-84-3
M. Wt: 196.20 g/mol
InChI Key: HLUABOUHLBVAOZ-UHFFFAOYSA-N
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Description

“3-(3-Amino-4-nitrophenyl)-1-propanol” is a chemical compound. It is also known as “(3-Amino-4-nitrophenyl)methanol” with a CAS Number of 37637-55-1 . Another similar compound is “(3-Amino-4-nitrophenyl)boronic acid” with a molecular formula of CHBNO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new poly(benzimidazoles) containing piperazine rings have been prepared via the reductive polyheterocyclization of poly(o-nitroamides) synthesized through the interaction of the new monomer N, N′-di(3-amino-4-nitrophenyl)piperazine with dichlorides of aromatic dicarboxylic acids .


Molecular Structure Analysis

The molecular structure of a similar compound, “(3-Amino-4-nitrophenyl)boronic acid”, has been reported with a molecular formula of CHBNO, an average mass of 181.942 Da, and a monoisotopic mass of 182.049881 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound “3-(amino(4-nitrophenyl)methylene)pentane-2,4-dione (3b)” was obtained as a yellow oil .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(3-Amino-4-nitrophenyl)methanol”, include a molecular weight of 168.15, a storage temperature in the refrigerator, and a solid physical form .

Safety and Hazards

The safety information for “(3-Amino-4-nitrophenyl)methanol” includes pictograms GHS07, a signal word of warning, and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

3-(3-amino-4-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8-6-7(2-1-5-12)3-4-9(8)11(13)14/h3-4,6,12H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUABOUHLBVAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-4-nitrophenyl)-1-propanol

Synthesis routes and methods

Procedure details

A solution of aldehyde 80 (253 mg, 1.3 mmol) in tetrahydrofurane (1 mL) and propan-2-ol (2 mL) was treated with solid sodium borohydride (175 mg, 4.6 mmol) and stirred at −5° C. for 15 min. Acetone (5 mL) was added, stirred at the same temperature for 10 min and then diluted with ethyl acetate (100 mL), washed with 5% KHSO4 in water, then saturated NaHCO3 and finally with water, dried (MgSO4), and used for the next step without further purification.
Name
aldehyde
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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